5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide-derived compounds, including those with structures similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide, typically involves complex reactions with transition metals to form new ligands and complexes. These processes are characterized using various analytical techniques like IR, NMR, mass spectrometry, and X-ray diffraction to confirm the structures of the synthesized compounds (Chohan & Shad, 2011).

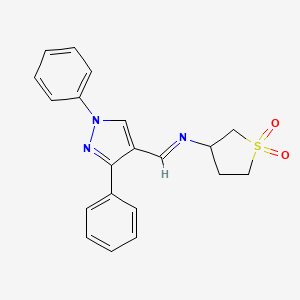

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography, providing detailed insights into their geometry, bonding, and overall structural configuration. For instance, ligands like 4-bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate show an octahedral geometry, which is crucial for understanding the compound's reactivity and interactions (Chohan & Shad, 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, indicating their reactivity towards different substances. Their interaction with transition metals to form complexes and their antibacterial and antifungal activities highlight their chemical properties and potential applicability in different fields (Chohan & Shad, 2011).

Wissenschaftliche Forschungsanwendungen

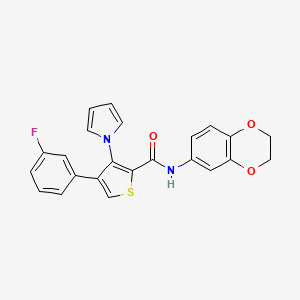

Synthesis and Characterization

- Sulfonamide-derived compounds, including those with a structure similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide, have been synthesized and characterized for their physical and spectral properties. For example, Chohan and Shad (2011) investigated sulfonamide-derived new ligands and their transition metal complexes, revealing insights into their bonding, structure, and potential biological activities (Chohan & Shad, 2011).

Biological Activity

- The antimicrobial activity of sulfonamides containing structures related to 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide has been studied. For instance, Alyar et al. (2018) synthesized new Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes, demonstrating significant antimicrobial activities against various bacterial strains (Alyar et al., 2018).

Pharmaceutical Potential

- Compounds similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide have shown potential in pharmaceutical applications. For example, Krátký et al. (2012) studied the antimicrobial activity of sulfonamides containing different scaffolds, highlighting their potential in developing new therapeutic agents (Krátký et al., 2012).

Photodynamic Therapy Applications

- Related compounds have been investigated for their suitability in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, demonstrating their potential as Type II photosensitizers in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Antitumor and Antibacterial Potential

- The synthesis of thiophene derivatives, closely related to the molecular structure , has shown promising results in antitumor and antibacterial applications. Hafez et al. (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, demonstrating significant activity against various cancer cell lines and bacterial strains (Hafez et al., 2017).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide' involves the reaction of 3,4-dimethylisoxazole with 2-methylbenzylamine to form an intermediate, which is then reacted with thiophene-2-sulfonyl chloride to yield the final product.", "Starting Materials": [ "3,4-dimethylisoxazole", "2-methylbenzylamine", "thiophene-2-sulfonyl chloride" ], "Reaction": [ "Step 1: 3,4-dimethylisoxazole is reacted with 2-methylbenzylamine in the presence of a suitable solvent and a catalyst to form an intermediate.", "Step 2: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base to yield the final product.", "Step 3: The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |

CAS-Nummer |

1251584-08-3 |

Molekularformel |

C22H20N4O3S2 |

Molekulargewicht |

452.55 |

IUPAC-Name |

N-(2,5-dimethylphenyl)-2-(2-methylsulfanyl-5,7-dioxo-6-phenyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide |

InChI |

InChI=1S/C22H20N4O3S2/c1-13-9-10-14(2)16(11-13)23-17(27)12-25-19-18(31-21(24-19)30-3)20(28)26(22(25)29)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,23,27) |

InChI-Schlüssel |

HLNHWYLBNHHBBZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC(=N3)SC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2484311.png)

![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)

![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)

![2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2484331.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2484332.png)